4,4'-Azobisbenzoic acid

Vue d'ensemble

Description

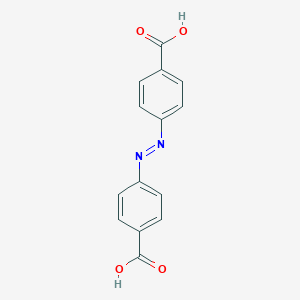

4,4’-Azobisbenzoic acid is a chemical compound with the molecular formula C14H10N2O4 . It is also known by other names such as (E)-Azobenzene-4,4’-dicarboxylic acid and 4,4’- (E)-diazene-1,2-diyldibenzoic acid . It is used as an organic synthesis intermediate and a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 4,4’-Azobisbenzoic acid consists of a central azo group (-N=N-) flanked by two benzoic acid groups . The exact structure analysis is not available in the search results.Chemical Reactions Analysis

4,4’-Azobisbenzoic acid, like other azo compounds, may trigger thermal runaway accidents at high temperatures due to its specific –N=N– structure . It has a complex decomposition process with four mass loss stages during its pyrolysis .Physical And Chemical Properties Analysis

4,4’-Azobisbenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 541.2±35.0 °C at 760 mmHg, and a flash point of 281.1±25.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Electrochromic Devices

Azobenzene derivatives are used in electrochromic (EC) devices due to their redox-active properties. They are promising for applications in full-color EC display devices, electronic paper, smart windows, and optical memory devices .

Heterogeneous Catalysis

Azobenzene-4,4’-dicarboxylic acid serves as a linker in metal-organic frameworks (MOFs), particularly with zirconium MOFs. These are effective heterogeneous catalysts for direct amidation of benzoic acids .

Photo-Isomerization

The compound is involved in photo-isomerization processes within MOFs. This property is utilized in the development of materials that respond to light stimuli, which can be applied in various fields including smart materials and sensors .

Synthesis of Novel Materials

Azobenzene-4,4’-dicarboxylic acid is a precursor in synthesizing novel materials that have potential applications in new technologies .

Safety and Hazards

Orientations Futures

4,4’-Azobisbenzoic acid can be used as an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes . In addition, a biodegradable metal-organic framework (MOF) composed of Cu2+ and 4,4’-azobisbenzoic acid has been used for enzyme-responsive MOF, indicating potential future applications .

Mécanisme D'action

Target of Action

The primary targets of Azobenzene-4,4’-dicarboxylic Acid are Metal Organic Frameworks (MOFs), which are porous hybrid crystalline materials consisting of organic linkers coordinated to metal centers . The compound acts as an organic linker in these frameworks .

Mode of Action

Azobenzene-4,4’-dicarboxylic Acid undergoes trans-cis isomerization, a process where the compound changes its structure from a trans isomer to a cis isomer . This photo-isomerization in MOFs originates from singly bound azobenzene moieties on the surface of the MOF . The type of solvent used has a slight effect on the rate of isomerization .

Biochemical Pathways

The trans-cis isomerization of Azobenzene-4,4’-dicarboxylic Acid affects the structure and properties of the MOFs it is incorporated into . This change in structure can influence the properties of the MOFs, potentially affecting their performance in various applications .

Result of Action

The photo-isomerization of Azobenzene-4,4’-dicarboxylic Acid can lead to changes in the properties of the MOFs. For instance, in a study, the UV-irradiated cis isomer exhibited a slightly higher uptake of Congo Red, a dye, than the ambient-light exposed trans isomer .

Action Environment

The action, efficacy, and stability of Azobenzene-4,4’-dicarboxylic Acid can be influenced by environmental factors such as light and the type of solvent used . For example, UV light can induce the trans-cis isomerization of the compound .

Propriétés

IUPAC Name |

4-[(4-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHZQELJCLSKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277651 | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Azobisbenzoic acid | |

CAS RN |

586-91-4 | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azobisbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of H2ABD is C14H10N2O4, and its molecular weight is 270.24 g/mol.

A: H2ABD has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the compound's structure, functional groups, and electronic properties. [, , ]

A: H2ABD is a popular ligand in the synthesis of metal-organic frameworks (MOFs). Its rigid structure and ability to coordinate with various metal ions make it ideal for creating porous materials with tailored properties. [, , , , , , , ]

A: The metal ion dictates the coordination geometry and overall structure of the MOF. For instance, using zirconium clusters with H2ABD and 4,4’-stilbenedicarboxylic acid creates MOFs with pores around 1.5 nm. [] Different metal ions can lead to variations in pore size, shape, and functionality, ultimately influencing the MOF's gas sorption, catalytic, and optical properties. [, , , ]

A: H2ABD contains an azobenzene group, a well-known photochromic unit capable of undergoing trans-cis isomerization upon UV irradiation. [, , , , , ] This property makes H2ABD-based materials intriguing for applications in photo-switching devices, sensors, and drug delivery systems. [, , ]

A: Studies have shown that the photoisomerization in H2ABD-based MOFs primarily originates from azobenzene units located on the material's surface. [] The rate of isomerization and half-life can be influenced by factors like the type of metal ion, the presence of guest molecules, and the solvent environment. []

A: The azo group in H2ABD can reversibly react with alkali ions like lithium and sodium. [, ] This electrochemical activity, coupled with the compound's extended π-conjugated structure, makes H2ABD and its alkali salts promising candidates as electrode materials for sustainable alkali-ion batteries. [, ]

A: Density functional theory (DFT) calculations are frequently employed to study the electronic structure, bonding interactions, and reaction mechanisms of H2ABD-based systems. [, , ] These calculations provide valuable insights into the relationship between molecular structure and properties, guiding the design of new materials with improved performance.

A: The stability of H2ABD and its derivatives under various conditions, including thermal, photochemical, and chemical environments, is crucial for their practical applications. [, , ] Researchers are exploring strategies to enhance the stability of H2ABD-based materials, such as incorporating them into polymer matrices or designing MOFs with enhanced structural integrity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)

![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)

![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)